molecular formula C17H12ClFN4O2S B293558 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293558
M. Wt: 390.8 g/mol
InChI Key: SRVBQXASELRAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or Ro15-4513, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of certain drugs and neurotransmitters.

Mechanism of Action

6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines and barbiturates. By blocking the GABA-A receptor, 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole prevents the inhibitory effects of GABA, leading to increased excitability of neurons. This mechanism of action has been used to study the effects of drugs that target the GABA-A receptor, as well as the interactions between different neurotransmitters.
Biochemical and Physiological Effects
6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a variety of biochemical and physiological effects, including increased locomotor activity and decreased anxiety in animal models. These effects are thought to be due to the blockade of the GABA-A receptor, which leads to increased excitability of neurons in certain brain regions. Additionally, 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anticonvulsant and antinociceptive effects, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise control over the effects of GABAergic drugs and neurotransmitters, making it a valuable tool for investigating their mechanisms of action. However, one limitation of 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential toxicity, which may limit its use in certain experiments or require careful dosing and monitoring.

Future Directions

There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including investigating its potential therapeutic applications as an anticonvulsant or anxiolytic agent. Additionally, further studies are needed to elucidate the mechanisms of action of 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with other neurotransmitters and drugs. Finally, the development of new compounds based on the structure of 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the discovery of even more potent and selective GABA-A receptor antagonists.

Synthesis Methods

The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps, including the reaction of 2-chlorophenol with chloromethyl methyl ether to form 2-(chloromethyl)phenol. This compound is then reacted with 4-fluorophenol to form 2-(4-fluorophenoxy)methyl)phenol. The final step involves the reaction of this compound with 1,2,4-triazole-3-thiol to form 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used in scientific research to investigate the mechanisms of action of certain drugs and neurotransmitters. Specifically, 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to be a potent antagonist of the GABA-A receptor, which is the target of drugs such as benzodiazepines and barbiturates. By blocking the GABA-A receptor, 6-[(2-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used to study the effects of these drugs and their interactions with other neurotransmitters.

properties

Molecular Formula

C17H12ClFN4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClFN4O2S/c18-13-3-1-2-4-14(13)25-10-16-22-23-15(20-21-17(23)26-16)9-24-12-7-5-11(19)6-8-12/h1-8H,9-10H2

InChI Key

SRVBQXASELRAEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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